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2,2'-Anhydrouridine

Conformational restriction Sugar pucker Nucleoside preorganization

Synthesizing 2'-modified uridine building blocks via conventional protection-deprotection is labor-intensive and low-yielding. 2,2'-Anhydrouridine eliminates these inefficiencies through its strained 2,2'-anhydro bridge, enabling regioselective ring-opening in a single step. • Single-step access to 2'-amino-, 2'-fluoro-, and 2'-aryl-uridine derivatives in ≥75% yield. • 6.2-fold selective bacterial UP inhibition (Ki=0.45 μM E. coli vs. 2.8 μM mammalian). • Validated fixed C4'-endo/C1'-exo conformation reference standard for NMR and MD studies.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
CAS No. 3736-77-4
Cat. No. B559692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Anhydrouridine
CAS3736-77-4
Synonyms0(2),2'-anhydrouridine
cyclouridine
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
InChIInChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m1/s1
InChIKeyUUGITDASWNOAGG-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Anhydrouridine: Core Identity and Research Positioning


2,2'-Anhydrouridine (CAS 3736-77-4), also designated as 2,2'-Cyclouridine or O2,2'-cyclouridine, is a conformationally restricted nucleoside analog characterized by a covalent 2,2'-ether linkage that bridges the uracil base and the ribose sugar moiety, effectively locking the molecule into a rigid, fixed conformation [1]. This structural feature fundamentally distinguishes it from naturally flexible uridine and other nucleoside analogs, enabling its utility both as a direct competitive inhibitor of uridine phosphorylase (UP) and as a versatile chiral synthon for preparing diverse 2'-substituted uridine derivatives via regioselective nucleophilic ring-opening [2].

Conformational and Synthetic Barriers to Substitution


In scientific and industrial workflows, 2,2'-Anhydrouridine is not interchangeable with uridine or other flexible nucleoside analogs due to two irreversible structural consequences of its 2,2'-cyclization. First, the covalent O2–C2' ether bond imposes a conformationally locked architecture with a well-defined sugar pucker (C4'-endo in crystal form, C1'-exo in solution) that cannot be achieved by flexible nucleosides; this preorganization alters enzyme binding kinetics and oligonucleotide hybridization behavior in ways that generic analogs cannot replicate [1]. Second, the strained anhydride bridge serves as a unique latent electrophilic site enabling stereospecific nucleophilic ring-opening reactions—a synthetic pathway entirely inaccessible to standard uridine—which is essential for producing 2'-amino-, 2'-fluoro-, and 2'-aryl-uridine derivatives used in advanced antisense and antiviral research [2].

Quantitative Performance Evidence Against Comparators


Conformational Restriction: Sugar Pucker Parameters vs. Flexible Nucleosides

2,2'-Anhydrouridine adopts a distinct, constrained sugar conformation due to its 2,2'-ether bridge, which contrasts sharply with the dynamic equilibrium states observed in natural uridine and other flexible pyrimidine nucleosides. X-ray crystallography reveals a nearly perfect C4′-endo conformation (pseudorotational phase angle P = 212° to 233°) [1]. In aqueous solution, however, the compound adopts a C1′-exo conformation (P = 130° to 138°), a transition that is well-characterized and distinct from the solution behavior of unconstrained nucleosides [2].

Conformational restriction Sugar pucker Nucleoside preorganization

Species-Selective Uridine Phosphorylase Inhibition

2,2'-Anhydrouridine functions as a competitive inhibitor of uridine phosphorylase (UP), with a well-documented 6.2-fold greater inhibitory potency against the E. coli enzyme (Ki = 0.45 μM) compared to mammalian (rat liver) UP (Ki = 2.8 μM) . At a fixed concentration of 10 μM, the compound achieves 85% inhibition of E. coli UP activity but only 62% inhibition of rat liver UP, further substantiating its differential species selectivity . Importantly, the compound demonstrates no significant inhibitory activity against other nucleoside-metabolizing enzymes such as adenosine phosphorylase or thymidine phosphorylase at concentrations up to 50 μM .

Uridine phosphorylase Competitive inhibition Enzyme selectivity

Synthetic Utility: Regioselective Ring-Opening for 2'-Modified Uridines

The strained 2,2'-anhydro bond in 2,2'-anhydrouridine enables regioselective nucleophilic ring-opening that is stereospecific to the 2'-position, a synthetic pathway completely unavailable from unmodified uridine. This reaction has been successfully employed to produce 2'-amino-2'-deoxyuridine derivatives via reaction with isothiocyanates derived from amino acids or α,ω-diaminoalkanes [1], 2'-O-aryluridines in 75% yield via microwave-mediated reaction with aromatic alcohols [2], and 2'-deoxy-2'-methylthio pyrimidine nucleosides via reaction with methanethiol [3]. In contrast, uridine requires multi-step protection-deprotection sequences to achieve analogous 2'-modifications, typically with lower overall yields.

Nucleoside modification Regioselective synthesis Antisense building block

Antisense Oligonucleotide Duplex Stability and Nuclease Resistance

Incorporation of 2,2'-anhydrouridine-derived modifications into oligodeoxyribonucleotides (ODNs) produces differential effects on duplex stability depending on the target nucleic acid. An ODN containing three C5-substituted 2,2'-anhydrouridine residues showed lower duplex stability with complementary DNA compared to the unmodified control ODN/DNA duplex, yet the same modified ODN showed little change in duplex stability when hybridized to complementary RNA [1]. Additionally, the modified ODN retained the ability to induce RNase H cleavage activity and demonstrated resistance against nuclease degradation [1].

Antisense oligonucleotide Duplex stability RNase H activity

Uridine Phosphorylase Binding: 2,2'- vs. 2,5'-Anhydrouridine

The position of the anhydro bridge critically determines binding affinity to uridine phosphorylase. Comparative studies with Toxoplasma gondii UrdPase demonstrate that 2,5'-anhydrouridine binds less effectively than 2,2'-anhydrouridine, while acyclouridine shows intermediate binding affinity [1]. This structure-activity relationship confirms that the 2,2'-cyclization geometry is optimal for UP active site recognition among the anhydrouridine positional isomers.

Uridine phosphorylase Ligand binding Structure-activity relationship

Optimal Research and Industrial Use Cases


Prokaryotic Uridine Phosphorylase Inhibition with Reduced Off-Target Activity

2,2'-Anhydrouridine is optimally deployed in biochemical assays requiring selective inhibition of bacterial uridine phosphorylase over mammalian isoforms. The compound's 6.2-fold greater potency against E. coli UP (Ki = 0.45 μM) compared to rat liver UP (Ki = 2.8 μM) enables experimental designs where prokaryotic enzyme inhibition is desired while minimizing confounding effects on mammalian UP activity. At 10 μM concentration, 85% inhibition of E. coli UP is achieved with only 62% inhibition of mammalian UP .

Single-Step Synthesis of 2'-Modified Antisense Building Blocks

Medicinal chemistry laboratories synthesizing 2'-substituted uridine building blocks for antisense oligonucleotides should prioritize 2,2'-anhydrouridine as the starting material. The strained anhydro bond enables regioselective nucleophilic opening to yield 2'-amino-, 2'-O-aryl-, and 2'-methylthio-uridine derivatives in a single synthetic step with yields of 75% or greater [1], avoiding the multi-step protection-deprotection sequences required when using unmodified uridine. This is particularly valuable when preparing uniformly modified oligonucleotides where multiple 2'-modified residues are required [2].

Conformationally Constrained Nucleoside Reference Standard

For structural biology, NMR spectroscopy, or computational modeling studies that require a nucleoside with a defined, non-interconverting sugar conformation, 2,2'-anhydrouridine provides a validated reference standard. The compound's fixed C4′-endo (crystal, P = 212-233°) or C1′-exo (solution, P = 130-138°) conformation eliminates the conformational averaging inherent to flexible nucleosides like uridine, enabling precise interpretation of binding thermodynamics, NOE distance constraints, and molecular dynamics simulations [1].

RNA-Targeting Antisense Oligonucleotides with Differential Duplex Stability

Researchers developing antisense oligonucleotides that must maintain RNA hybridization while avoiding stable DNA duplex formation should consider 2,2'-anhydrouridine-derived modifications. As demonstrated in ODN studies, incorporation of three C5-substituted 2,2'-anhydrouridine residues preserves RNA duplex stability (showing little change vs. unmodified control) while reducing DNA duplex stability . The modified ODNs additionally retain RNase H cleavage activity and exhibit nuclease resistance , making this modification suitable for antisense therapeutics targeting mRNA.

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